4-(2-Fluorophenyl)nicotinic acid
Overview
Description
4-(2-Fluorophenyl)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a fluorophenyl group attached to the nicotinic acid structure
Mechanism of Action
Target of Action
The primary target of 4-(2-Fluorophenyl)nicotinic acid is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the concentration at which the rate is half of the Vmax (Km) . This suggests that the compound is an irreversible and non-competitive inhibitor .
Biochemical Pathways
It’s known that ents are involved in the transport of nucleosides across cell membranes, which are crucial for nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, the compound could potentially affect these processes.
Pharmacokinetics
It’s known that the compound is an irreversible and non-competitive inhibitor of ents , suggesting that it may have a long duration of action
Result of Action
The inhibition of ENTs by this compound could lead to changes in nucleotide synthesis and regulation of adenosine function . This could potentially result in various molecular and cellular effects, depending on the specific roles of these processes in different cell types.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)nicotinic acid typically involves the Suzuki-Miyaura coupling reaction. This method entails the reaction of 5-bromonicotinic acid with 2-fluorophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, making it a preferred method for the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Fluorophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(2-Fluorophenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Nicotinic Acid: The parent compound, known for its role in reducing blood lipid levels.
2-Fluorophenylboronic Acid: A precursor in the synthesis of 4-(2-Fluorophenyl)nicotinic acid.
Other Nicotinic Acid Derivatives: Compounds like 2-bromo-nicotinic acid and 5-chloro-nicotinic acid, which have different substituents on the nicotinic acid structure.
Uniqueness: this compound stands out due to the presence of the fluorophenyl group, which imparts unique chemical and biological properties. This modification can enhance its binding affinity to specific receptors and improve its stability under various conditions .
Properties
IUPAC Name |
4-(2-fluorophenyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-4-2-1-3-9(11)8-5-6-14-7-10(8)12(15)16/h1-7H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFXSUTVRDUIEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NC=C2)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692415 | |
Record name | 4-(2-Fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261982-46-0 | |
Record name | 4-(2-Fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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